Product packaging for 2-(2-Chloroethyl)-1,3-dioxane(Cat. No.:CAS No. 13297-07-9)

2-(2-Chloroethyl)-1,3-dioxane

Cat. No.: B079668
CAS No.: 13297-07-9
M. Wt: 150.6 g/mol
InChI Key: IOEDYYKJRCADRS-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,3-dioxane ( 13297-07-9) is a high-purity chemical intermediate presented as a liquid with a stated purity of 99.0% . It belongs to the 1,3-dioxane class of compounds, which are cyclic acetals known for their utility in organic synthesis. The 1,3-dioxane ring can act as a protective group for carbonyls and as a directing group in elimination reactions to form double bonds, making it a valuable scaffold for constructing complex molecules . This specific compound, featuring a chloroethyl side chain, is designed for research and commercial development applications only. It is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind. The compound is packaged and shipped according to customer requirements, with various gram and kilogram sizes available . For quality evaluation, samples can be requested prior to placing bulk orders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B079668 2-(2-Chloroethyl)-1,3-dioxane CAS No. 13297-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)-1,3-dioxane
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InChI

InChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
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InChI Key

IOEDYYKJRCADRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11ClO2
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DSSTOX Substance ID

DTXSID60157882
Record name 2-(2-Chloroethyl)-1,3-dioxane
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Molecular Weight

150.60 g/mol
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CAS No.

13297-07-9
Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name 2-(2-chloroethyl)-1,3-dioxane
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2 2 Chloroethyl 1,3 Dioxane

Precision Synthesis of 2-(2-Chloroethyl)-1,3-dioxane and Related Analogs

The formation of this compound is achieved through the acid-catalyzed acetalization of 3-chloropropionaldehyde with 1,3-propanediol. This reaction involves the nucleophilic attack of the diol's hydroxyl groups on the protonated carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the stable six-membered 1,3-dioxane (B1201747) ring.

Establishment of Optimal Reaction Conditions for 1,3-Dioxane Formation

The synthesis of 1,3-dioxanes is a reversible equilibrium process. To achieve high yields, the removal of water is crucial to drive the reaction toward the product side. A standard and widely adopted procedure involves heating the aldehyde and diol in a nonpolar solvent, such as toluene (B28343), with a catalytic amount of a Brønsted acid. organic-chemistry.orgchemsynthesis.com The continuous removal of water is typically accomplished using a Dean-Stark apparatus. chemsynthesis.com The choice of reactants, catalyst, solvent, and temperature are all critical parameters that must be optimized to maximize the yield and purity of the desired this compound.

Alternative methods for water sequestration include the use of chemical drying agents like orthoesters or physical agents such as molecular sieves, which can be advantageous under milder reaction conditions. organic-chemistry.org

Table 1: Optimal Reaction Conditions for 1,3-Dioxane Formation

Reactant 1Reactant 2CatalystSolventWater RemovalTemperatureTypical Yield
3-Chloropropionaldehyde1,3-Propanediolp-Toluenesulfonic acid (p-TsOH)TolueneDean-StarkRefluxHigh
3-Chloropropionaldehyde1,3-PropanediolZirconium tetrachloride (ZrCl₄)Dichloromethane (DCM)-Room TempGood to Excellent
3-Chloropropionaldehyde1,3-PropanediolIodine (I₂)Aprotic Solvent1,3-bis(trimethylsiloxy)propaneNeutral, AproticHigh
3-Chloropropionaldehyde1,3-PropanediolEthyl orthoformate/NBSDichloromethane (DCM)In situ (via orthoformate)Room TempHigh

Exploration of Catalytic Systems for Enhanced Yield and Selectivity

While traditional Brønsted acids like p-toluenesulfonic acid are effective, research has focused on developing milder and more selective catalytic systems to improve reaction efficiency and substrate compatibility. Lewis acids have emerged as powerful catalysts for acetalization, often providing higher yields under less harsh conditions. organic-chemistry.orgthieme-connect.de

Catalysts such as Zirconium tetrachloride (ZrCl₄) and Cerium(III) triflate are noted for their high efficiency and chemoselectivity in acetal (B89532) formation under mild conditions. organic-chemistry.org Scandium(III) trifluoromethanesulfonate (B1224126) has also been reported as a highly reactive catalyst for the synthesis of 1,3-dioxanes. thieme-connect.de Furthermore, iodine has been utilized as a remarkably effective catalyst for converting carbonyl compounds to 1,3-dioxanes using 1,3-bis(trimethylsiloxy)propane under neutral, aprotic conditions. organic-chemistry.org These advanced catalytic systems offer advantages such as tolerance of acid-sensitive functional groups within the substrate, reduced reaction times, and simplified workup procedures.

Table 2: Comparison of Catalytic Systems for 1,3-Dioxane Synthesis

CatalystCatalyst TypeKey AdvantagesReaction Conditions
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidLow cost, readily availableHigh temperature, requires water removal
Zirconium tetrachloride (ZrCl₄)Lewis AcidHigh efficiency, chemoselectiveMild, room temperature
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)Lewis AcidHighly reactive, effective in low concentrationsMild conditions
Iodine (I₂)Lewis AcidNeutral, aprotic conditions, high yieldMild, requires silylated diol
N-bromosuccinimide (NBS)OtherUsed with orthoformates, tolerates acid-sensitive groupsMild, room temperature

Stereoselective Synthesis of this compound Diastereomers

The parent compound, this compound, is achiral. However, diastereomers can be synthesized by introducing stereocenters onto the 1,3-dioxane ring. This is typically achieved by using a chiral, non-racemic 1,3-diol as the starting material. For instance, the reaction of 3-chloropropionaldehyde with enantiomerically pure (4R,6R)-2,4-pentanediol would result in the formation of diastereomeric 1,3-dioxanes.

The stereochemical outcome of the reaction is governed by the principles of diastereoselective synthesis. The 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric interactions. thieme-connect.deresearchgate.net Substituents at the 2-position, such as the chloroethyl group, have a strong thermodynamic preference for the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens or substituents at the C4 and C6 positions. thieme-connect.de In the reaction with a chiral diol, the incoming aldehyde can approach from two different faces, leading to two possible diastereomers. The facial selectivity can be influenced by the existing stereocenters on the diol and the reaction conditions, potentially allowing for the preferential formation of one diastereomer over the other. Synthetic strategies for achieving high diastereoselectivity often involve the use of specific catalysts and reaction conditions that favor a particular transition state. thieme-connect.com

Derivatization Strategies and Functional Group Transformations

The chemical utility of this compound stems from the orthogonal reactivity of its two main functional components: the chloroethyl side chain and the 1,3-dioxane ring.

Nucleophilic Substitution Reactions at the 2-Chloroethyl Moiety

The primary chloroethyl group is an excellent electrophile for nucleophilic substitution reactions, proceeding primarily through an Sₙ2 mechanism. chemguide.co.uklibretexts.org This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. libretexts.org This reaction allows for the introduction of a wide array of functional groups.

A closely related analog, 2-(2-bromoethyl)-1,3-dioxolane, is widely used as an alkylating agent for various nucleophiles, including amines, dithianes, and carboximides, demonstrating the synthetic potential of this class of compounds. sigmaaldrich.com The chlorine atom in this compound can be similarly displaced by a range of nucleophiles to generate diverse derivatives.

Table 3: Examples of Nucleophilic Substitution Reactions on the 2-Chloroethyl Moiety

NucleophileReagent ExampleProduct Functional GroupResulting Compound Name (Example)
HydroxideSodium Hydroxide (NaOH)Alcohol2-(2-Hydroxyethyl)-1,3-dioxane
AzideSodium Azide (NaN₃)Azide2-(2-Azidoethyl)-1,3-dioxane
CyanideSodium Cyanide (NaCN)Nitrile3-(1,3-Dioxan-2-yl)propanenitrile
AmineAmmonia (NH₃)Primary Amine2-(1,3-Dioxan-2-yl)ethanamine
ThiolateSodium Thiophenoxide (NaSPh)Thioether2-(2-(Phenylthio)ethyl)-1,3-dioxane
Malonate EsterDiethyl malonate anionAlkylated MalonateDiethyl 2-(2-(1,3-dioxan-2-yl)ethyl)malonate

Transformations Involving the 1,3-Dioxane Ring System

The 1,3-dioxane ring functions as a robust protecting group for the aldehyde. It is generally stable under neutral, basic, oxidative, and reductive conditions. thieme-connect.de The primary and most synthetically useful transformation of the 1,3-dioxane ring is its cleavage under acidic conditions to deprotect and regenerate the parent carbonyl compound.

This acid-catalyzed hydrolysis is a reversible process and is typically carried out in the presence of water. organic-chemistry.org Various acidic conditions can be employed, from aqueous mineral acids to milder Lewis acid catalysts in wet organic solvents. The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule. For instance, using catalytic cerium(III) triflate in wet nitromethane (B149229) allows for the cleavage of acetals at a nearly neutral pH. organic-chemistry.org

Table 4: Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxanes

ReagentSolventConditionsComments
Hydrochloric Acid (aq.)Water/THFRoom Temp or mild heatStandard strong acid hydrolysis
Acetic Acid (aq.)WaterHeatMild protic acid conditions
p-Toluenesulfonic acidAcetone/WaterRoom TempTransacetalization with acetone
Cerium(III) triflate (cat.)Wet NitromethaneRoom TempCleavage at near-neutral pH
Iodine (cat.)AcetoneRoom TempMild deprotection conditions

Rearrangement Reactions and Their Mechanistic Elucidation

The study of rearrangement reactions provides deep insight into the stability of molecules and their reactive intermediates. For this compound, while the literature does not extensively detail specific skeletal rearrangements under various conditions, plausible intramolecular transformations can be proposed based on its structural features—namely, the reactive chloroethyl side chain and the acetal group. A rearrangement reaction is broadly defined as a reaction that modifies the carbon skeleton or functional groups within a molecule, often involving the migration of an atom or group. mvpsvktcollege.ac.in

One potential rearrangement pathway involves the intramolecular participation of the dioxane oxygen atoms with the electrophilic carbon of the chloroethyl group. This could proceed via an intramolecular nucleophilic substitution, where one of the ring oxygens displaces the chloride ion. This would result in the formation of a bicyclic oxonium ion intermediate. Such intermediates are known to be involved in the hydrolysis mechanisms of related halo-ether compounds. The subsequent ring-opening of this strained bicyclic system by a nucleophile could lead to various rearranged products.

Another possibility includes acid-catalyzed rearrangements of the 1,3-dioxane ring itself. google.com Under strong acidic conditions, protonation of a ring oxygen could initiate a cascade of events, including ring-opening to form a stabilized carbocation. msu.edu Subsequent intramolecular reactions, such as hydride or alkyl shifts, could occur to yield a more stable intermediate before ring-closing to form an isomeric dioxane or a different heterocyclic system altogether. mvpsvktcollege.ac.inmsu.edu The specific pathway and products would be highly dependent on the reaction conditions and the stability of the carbocation intermediates formed. msu.edu

While direct experimental evidence for these specific pathways in this compound is not prominent, these proposed mechanisms are based on well-established principles of organic reaction mechanisms observed in molecules with similar functional groups. mvpsvktcollege.ac.inwiley-vch.de

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. This involves optimizing reaction conditions to minimize waste, reduce energy consumption, and utilize safer materials. ymerdigital.com The conventional synthesis of 1,3-dioxanes is an acid-catalyzed acetalization reaction between an aldehyde (in this case, 3-chloropropionaldehyde) and propane-1,3-diol. wikipedia.orgflexiprep.com

Solvent Minimization and Alternative Media for Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional acetalization reactions often use solvents like toluene or benzene (B151609) to remove water via azeotropic distillation, driving the equilibrium towards the product. wikipedia.org However, these solvents are hazardous and environmentally persistent.

Modern approaches focus on minimizing solvent use or replacing conventional solvents with greener alternatives.

Solvent-Free Synthesis : Performing the reaction under solvent-free conditions is an ideal green approach, as it completely eliminates solvent waste. organic-chemistry.org For acetal synthesis, this can sometimes be achieved by heating the neat reactants with a solid acid catalyst, with the water byproduct being removed by vacuum. researchgate.net

Alternative Solvents : Where a solvent is necessary, greener options are being explored. Cyclopentyl methyl ether (CPME) has emerged as a viable alternative to solvents like tetrahydrofuran (B95107) (THF) and toluene for acetal synthesis. ymerdigital.comnih.gov CPME is more stable, less prone to peroxide formation, and can be used in Dean-Stark apparatuses for water removal. nih.gov Other bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, also represent a more sustainable choice. nih.govrwth-aachen.de Photochemical methods using visible light have also enabled acetalization in common alcohols as both reactant and solvent, avoiding the need for harsh acids and chlorinated solvents. organic-chemistry.orgrsc.org

Atom Economy and Waste Reduction in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The standard synthesis of this compound is a condensation reaction that produces one molecule of water as a byproduct for each molecule of the product formed.

Reaction: C₃H₅ClO (3-chloropropionaldehyde) + C₃H₈O₂ (propane-1,3-diol) → C₆H₁₁ClO₂ (this compound) + H₂O

The atom economy for this process can be calculated as follows:

CompoundMolecular FormulaMolar Mass (g/mol)
3-ChloropropionaldehydeC₃H₅ClO92.52
Propane-1,3-diolC₃H₈O₂76.09
This compoundC₆H₁₁ClO₂150.60
WaterH₂O18.02

Calculation:

Mass of Reactants: 92.52 g/mol + 76.09 g/mol = 168.61 g/mol

Mass of Desired Product: 150.60 g/mol

Percent Atom Economy: (150.60 / 168.61) * 100% = 89.3%

An atom economy of 89.3% is relatively high for a condensation reaction, with the only byproduct being water, which is non-toxic. This inherent efficiency makes the standard synthetic route favorable from a green chemistry perspective, as it minimizes the generation of hazardous waste.

Development of Catalytic, Non-Stoichiometric Methods

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. nih.govacs.org Acetalization is typically acid-catalyzed.

Homogeneous Catalysts : Traditional methods employ homogeneous mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH). flexiprep.comnih.gov While effective, these catalysts can be corrosive and require neutralization during workup, which generates salt waste.

Heterogeneous Catalysts : A greener approach involves the use of solid, heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, simplifying purification and reducing waste. google.com Examples of heterogeneous catalysts suitable for acetal formation include:

Acidic Ion-Exchange Resins : These polymeric supports containing sulfonic acid groups are effective and can be used in fixed-bed reactors for continuous processes. google.com

Zeolites and Clays (B1170129) : Materials like ZSM-5 zeolites or acidic montmorillonite (B579905) clays can catalyze the reaction, offering shape selectivity and high thermal stability. google.comgoogle.com

Silica-Adsorbed Acids : Perchloric acid adsorbed on silica (B1680970) gel has been shown to be an extremely efficient and reusable catalyst for acetalization, often under solvent-free conditions. organic-chemistry.org

The development of these reusable solid-acid catalysts aligns with the principles of green chemistry by minimizing corrosive waste and enabling more sustainable and economically viable synthetic processes. researchgate.net

Sophisticated Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

NMR spectroscopy serves as a cornerstone in the stereochemical analysis of 1,3-dioxane (B1201747) derivatives. The chair-like conformation of the 1,3-dioxane ring, analogous to cyclohexane, is the most stable arrangement. Substituents at the C2 position generally favor an equatorial orientation to minimize steric interactions. The following subsections detail the application of various NMR techniques to probe the intricate structural features of 2-(2-Chloroethyl)-1,3-dioxane.

High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the electronic environment and spatial arrangement of protons within the molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal through-bond connectivity and dihedral angles between adjacent protons.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the 1,3-dioxane ring and the 2-chloroethyl side chain. Based on data from analogous 1,3-dioxane structures, the predicted chemical shifts and coupling constants are presented below. The protons on the dioxane ring exist in axial and equatorial positions, which are chemically non-equivalent and thus display different chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (methine)~4.6Triplet (t)~5.0
H-4, H-6 (axial)~3.7Doublet of triplets (dt) or multiplet
H-4, H-6 (equatorial)~4.1Doublet of doublets of doublets (ddd) or multiplet
H-5 (axial)~1.4Multiplet
H-5 (equatorial)~2.1Multiplet
-CH₂-Cl~3.7Triplet (t)~6.5
-CH₂- (adjacent to C2)~2.0Triplet of doublets (td) or multiplet

Note: These are predicted values based on known substituent effects in 1,3-dioxane systems. Actual experimental values may vary.

The coupling constants between the axial and equatorial protons on the dioxane ring are particularly informative for conformational analysis. For instance, a large axial-axial coupling constant (J_ax,ax) is typically observed, while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are smaller.

¹³C NMR Spectral Fingerprinting and Structural Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution, and electronic environment.

The presence of electronegative oxygen and chlorine atoms significantly influences the chemical shifts of the adjacent carbon atoms, causing them to resonate at a lower field (higher ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (acetal carbon)~100-102
C-4, C-6 (methylene carbons adjacent to oxygen)~66-68
C-5 (methylene carbon)~25-27
-CH₂-Cl~42-44
-CH₂- (adjacent to C2)~35-37

Note: These are predicted values. The actual chemical shifts can be influenced by solvent and temperature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other (typically over two or three bonds). science.gov For this compound, COSY would show cross-peaks between H-2 and the adjacent methylene protons of the ethyl chain, as well as between the protons at C-4, C-5, and C-6 of the dioxane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the direct assignment of the ¹H signals to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. science.gov Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This technique is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the axial or equatorial orientation of the chloroethyl group.

Dynamic NMR Spectroscopy for Conformational Exchange Processes

The 1,3-dioxane ring is not static and can undergo conformational exchange, primarily through a chair-to-chair interconversion. Dynamic NMR spectroscopy is a technique used to study these dynamic processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the thermodynamic and kinetic parameters of the conformational exchange.

For this compound, variable-temperature NMR studies could reveal the energy barrier for the ring inversion and the relative populations of the conformers with the 2-(2-chloroethyl) group in the axial and equatorial positions. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down, and separate signals for the axial and equatorial protons may be observed (the coalescence temperature).

Mass Spectrometry (MS) and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) Mass Spectral Fragmentation Patterns and Mechanisms

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

The fragmentation of this compound is expected to be directed by the presence of the oxygen atoms in the dioxane ring and the chloroethyl side chain. Common fragmentation pathways for cyclic acetals involve the cleavage of the C-O bonds and the loss of small neutral molecules. The presence of a chlorine atom introduces characteristic isotopic patterns (due to ³⁵Cl and ³⁷Cl) for chlorine-containing fragments.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment Structure/FormulaFragmentation Pathway
150/152[C₆H₁₁ClO₂]⁺˙Molecular Ion (M⁺˙)
115[C₅H₇O₂]⁺Loss of CH₂Cl radical
87[C₄H₇O₂]⁺Loss of C₂H₄Cl radical
85[C₅H₉O]⁺Cleavage of the dioxane ring
63/65[C₂H₄Cl]⁺Chloroethyl cation
57[C₃H₅O]⁺Further fragmentation of the dioxane ring

Note: The m/z values are for the most abundant isotope. The presence of chlorine will result in an M+2 peak for fragments containing a chlorine atom, with an intensity ratio of approximately 3:1.

The fragmentation mechanisms likely involve initial ionization at one of the oxygen atoms, followed by α-cleavage (cleavage of a bond adjacent to the oxygen) or ring-opening reactions. The stability of the resulting carbocations and radical species will govern the relative abundance of the fragment ions observed in the mass spectrum.

Advanced Ionization Techniques for Molecular Ion Confirmation

In mass spectrometry, the unequivocal identification of the molecular ion is paramount for confirming the molecular weight of an analyte. For a molecule like this compound, which may be susceptible to fragmentation under energetic ionization conditions, "soft" ionization techniques are particularly valuable. These methods impart minimal excess energy to the molecule, thereby increasing the probability of observing the intact molecular ion.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for this purpose. In a relevant study on cyclic acetals, in-source ion-molecule reactions under ESI and APCI conditions were utilized for their selective detection and structural diagnosis. While not directly applied to this compound in the cited research, this approach highlights a sophisticated method for generating and identifying ions of cyclic acetals with minimal fragmentation. Such techniques would be invaluable in confirming the molecular ion of this compound.

Isotopic Abundance Analysis for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The presence of a chlorine atom in this compound (C6H11ClO2) provides a distinct isotopic signature that can be readily observed in its mass spectrum. Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.

This isotopic distribution results in a characteristic pattern for the molecular ion peak in the mass spectrum. A peak corresponding to the molecule containing the 35Cl isotope (the M+ peak) will be observed, accompanied by another peak at two mass units higher (the M+2 peak) for the molecule containing the 37Cl isotope. The intensity ratio of the M+ to M+2 peak is approximately 3:1, which serves as a clear indicator of the presence of a single chlorine atom in the molecule.

By performing a high-resolution mass measurement, the exact mass of the molecular ion can be determined, allowing for the calculation of its elemental formula with a high degree of confidence. For C6H11ClO2, the theoretical monoisotopic mass is 150.044757 u epa.gov. An experimental HRMS measurement that aligns with this value, coupled with the observation of the correct isotopic pattern for chlorine, would provide definitive verification of the elemental composition of this compound.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C6H11ClO2)

Ionm/z (Theoretical)Relative Abundance (%)
[C6H1135ClO2]+150.0448100.0
[C6H1137ClO2]+152.041832.0

This table is generated based on the natural isotopic abundances of the constituent elements.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes in the 1,3-Dioxane Ring and Chloroethyl Group

The vibrational spectrum of this compound is a composite of the vibrational modes of the 1,3-dioxane ring and the 2-chloroethyl substituent. A detailed assignment of these modes can be achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT).

1,3-Dioxane Ring Vibrations: The 1,3-dioxane ring, which typically adopts a chair conformation, exhibits a series of characteristic vibrations. These include C-H stretching vibrations of the methylene groups, which are typically observed in the 2850-3000 cm-1 region. The C-O-C acetal (B89532) linkages give rise to strong C-O stretching bands in the fingerprint region, generally between 1000 and 1200 cm-1. Ring deformation and rocking modes also appear at lower frequencies and are characteristic of the cyclic structure.

Chloroethyl Group Vibrations: The chloroethyl group also contributes distinct vibrational signatures. The C-H stretching vibrations of the ethyl group's methylene groups will also appear in the 2850-3000 cm-1 range. The C-Cl stretching vibration is a key marker for this substituent and is typically found in the 600-800 cm-1 region of the spectrum. The exact position of this band can be influenced by the conformation of the chloroethyl side chain. Other modes, such as CH2 scissoring, wagging, and twisting, will also be present in the fingerprint region.

Table 2: General Assignment of Characteristic Vibrational Modes for this compound

Vibrational ModeApproximate Frequency Range (cm-1)Group
C-H Stretching2850 - 30001,3-Dioxane Ring & Chloroethyl Group
CH2 Scissoring~14501,3-Dioxane Ring & Chloroethyl Group
C-O-C Stretching1000 - 12001,3-Dioxane Ring (Acetal)
C-C Stretching800 - 1100Chloroethyl Group
C-Cl Stretching600 - 800Chloroethyl Group
Ring Deformation/Breathing< 10001,3-Dioxane Ring

Correlation of Vibrational Frequencies with Molecular Structure and Conformational States

The vibrational frequencies of this compound are intimately linked to its three-dimensional structure and the conformational equilibria it can adopt. The 1,3-dioxane ring typically exists in a chair conformation to minimize steric strain. The 2-chloroethyl substituent can be oriented in either an axial or an equatorial position relative to the ring. Furthermore, rotation around the C-C bonds of the side chain can lead to different rotamers (e.g., gauche and anti).

These different conformational states will result in subtle but measurable shifts in the vibrational frequencies. For instance, the C-Cl stretching frequency is known to be sensitive to the dihedral angle of the C-C-C-Cl bond. Therefore, different rotamers of the chloroethyl group would be expected to exhibit distinct C-Cl stretching bands in the IR and Raman spectra.

Computational studies on related molecules, such as 2,3-dichloro-1-propanol, have demonstrated that different conformers possess unique calculated vibrational spectra nih.gov. By comparing experimentally observed spectra with those calculated for different possible conformers of this compound, it is possible to deduce the predominant conformation(s) in a given state (e.g., in the liquid phase or in a specific solvent). This correlation provides a powerful tool for understanding the molecule's structural preferences and the energetic landscape of its conformational isomers.

Applications of Multidimensional Infrared Spectroscopy to Dynamic Processes

While conventional one-dimensional IR and Raman spectroscopy provide a static picture of the most populated conformations, multidimensional infrared spectroscopy, such as 2D IR spectroscopy, offers the capability to probe molecular dynamics on ultrafast timescales (femtoseconds to picoseconds). This technique can reveal information about vibrational coupling, energy transfer, and chemical exchange processes between different conformational states.

For a molecule like this compound, 2D IR spectroscopy could potentially be used to study the dynamics of conformational isomerization. For example, by selectively exciting a vibrational mode associated with one conformer, it may be possible to observe the appearance of cross-peaks corresponding to the interconversion to another conformer. The timescale of the growth of these cross-peaks would provide direct information about the rate of the conformational change.

While the application of 2D IR spectroscopy to study the dynamic processes of small cyclic ethers like 1,3-dioxanes is not yet widely reported in the literature, the technique has been successfully applied to investigate the structural dynamics of other complex systems, such as peptides and proteins. The insights gained from these studies demonstrate the potential of multidimensional IR spectroscopy to unravel the complex conformational dynamics of flexible molecules like this compound.

Computational Chemistry and Theoretical Modeling of 2 2 Chloroethyl 1,3 Dioxane

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of 2-(2-chloroethyl)-1,3-dioxane. These calculations allow for a detailed examination of the molecule's preferred three-dimensional structure, the distribution of its electron density, and its potential for chemical transformation.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.commdpi.com For this compound, DFT calculations are employed to perform geometry optimization, a process that locates the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. nanobioletters.com

These calculations typically use a combination of an exchange-correlation functional, such as B3LYP, and a basis set, like 6-31G(d) or larger, to accurately model the electron density and, consequently, the molecular geometry and energy. The results of a geometry optimization provide key structural parameters. While specific experimental data for this exact compound is scarce, theoretical calculations can predict these values with high confidence based on studies of similar 1,3-dioxane (B1201747) derivatives. ajchem-b.comresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.79 Å
Bond LengthO-C (ring)~1.43 Å
Bond LengthC-C (ring)~1.53 Å
Bond LengthC-C (side chain)~1.54 Å
Bond AngleO-C-O~112°
Bond AngleC-C-Cl~110°
Dihedral AngleO-C-C-O~55-60° (chair conformation)

Note: The values presented are typical estimates derived from DFT calculations on analogous 1,3-dioxane and chloroalkane structures.

For even higher accuracy in determining electronic structure and energies, ab initio (from first principles) methods can be utilized. Unlike DFT, which relies on approximations for the exchange-correlation energy, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are based entirely on the principles of quantum mechanics without empirical parameterization.

These methods are computationally more demanding but provide a more rigorous description of electron correlation, which is crucial for obtaining precise energetic data. For a molecule like this compound, MP2 calculations could be used to refine the energies of different conformers or to calculate the energy barrier for ring inversion with greater accuracy than standard DFT methods. ajchem-b.com The choice of basis set, such as the aug-cc-pVDZ set mentioned in studies of similar systems, is critical for achieving high accuracy. ajchem-b.com

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. ajchem-b.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the oxygen and chlorine atoms due to their lone pairs of electrons, while the LUMO is likely associated with the antibonding σ* orbitals, particularly the C-Cl bond. This distribution makes the carbon atom of the chloromethyl group susceptible to nucleophilic attack.

Table 2: Conceptual Data from Molecular Orbital Analysis of this compound

ParameterDescriptionPredicted Location / Significance
HOMO EnergyEnergy of the highest occupied molecular orbital.Localized on oxygen and chlorine atoms; site of electron donation.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Localized on the σ*(C-Cl) antibonding orbital; site of electron acceptance.
HOMO-LUMO GapEnergy difference (ΔE = ELUMO - EHOMO).Determines chemical reactivity, kinetic stability, and electronic transitions. A smaller gap implies higher reactivity.

Conformational Analysis Through Advanced Computational Simulation

The flexibility of the 1,3-dioxane ring and its side chain means that this compound can exist in multiple conformations. Computational simulations are indispensable for exploring these different spatial arrangements and understanding their relative stabilities.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters. uni-muenchen.deepfl.ch For this compound, PES scans are crucial for investigating two primary conformational processes:

Ring Inversion: The 1,3-dioxane ring is not planar and typically adopts a stable chair conformation. It can undergo inversion to another chair form through higher-energy twist-boat intermediates. A PES scan can map this process by systematically varying key dihedral angles within the ring. researchgate.net

Side Chain Rotation: The 2-(2-chloroethyl) substituent can rotate around the C-C single bonds. A PES scan varying the dihedral angle of the C(ring)-C(side chain)-C-Cl bond would reveal the rotational barriers and the most stable orientations of the side chain relative to the ring.

These "relaxed" PES scans involve fixing the coordinate of interest (e.g., a dihedral angle) while allowing all other geometric parameters to optimize, providing a clear energy profile of the conformational pathway. q-chem.comq-chem.com

From the PES scans, it is possible to identify various stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). The primary conformers for this compound would involve the chloroethyl group being in either an axial or an equatorial position relative to the dioxane ring.

Computational studies on substituted 1,3-dioxanes have shown that the equatorial conformer is generally more stable than the axial conformer due to reduced steric hindrance. researchgate.netresearchgate.net The energy difference between these conformers (ΔE) and the energy barrier for the chair-to-chair interconversion can be precisely calculated. These values are critical for understanding the dynamic equilibrium and the population of each conformer at a given temperature.

Table 3: Estimated Conformational Energy Data for this compound

Conformer / Transition StateDescriptionRelative Energy (kcal/mol)
Equatorial ChairChloroethyl group in the equatorial position. Generally the most stable conformer.0.0 (Reference)
Axial ChairChloroethyl group in the axial position. Higher energy due to steric interactions.~1.5 - 3.0
Twist-BoatIntermediate conformation during ring inversion.~6.0 - 8.0
Ring Inversion BarrierEnergy required to convert from one chair form to another via the twist-boat.~9.0 - 11.0

Note: Energy values are illustrative estimates based on computational studies of similarly substituted 1,3-dioxanes.

Solvent Effects on Conformational Equilibria via Implicit and Explicit Solvation Models

The conformational landscape of this compound, particularly the orientation of the flexible 2-chloroethyl side chain relative to the dioxane ring, is significantly influenced by its surrounding environment. Computational chemistry provides powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit solvation models. wikipedia.org

Implicit or continuum models treat the solvent as a continuous medium with a characteristic dielectric constant, rather than modeling individual solvent molecules. wikipedia.org This approach, often implemented through methods like the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), creates a cavity in the dielectric continuum to accommodate the solute molecule. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, thereby accounting for electrostatic solvent effects. While computationally efficient, these models may not capture specific solute-solvent interactions like hydrogen bonding. rsc.org

Explicit solvation models offer a more detailed and physically realistic picture by including individual solvent molecules in the simulation. stackexchange.com These simulations, typically performed using quantum mechanics/molecular mechanics (QM/MM) hybrid methods, treat the solute (this compound) with a high level of theory (QM) while the surrounding solvent molecules are treated with a less computationally expensive method (MM). nih.gov This approach allows for the direct simulation of specific interactions, such as hydrogen bonding, but at a significantly higher computational cost and requires extensive sampling to explore the vast conformational space of the solvent. cell.comresearchgate.net

For this compound, the key conformational equilibrium involves the rotation around the C-C bond of the ethyl side chain, leading to anti and gauche conformers. The relative stability of these conformers is expected to change with solvent polarity. In the gas phase or non-polar solvents, intramolecular interactions would dominate. In polar solvents, conformers with a larger dipole moment are preferentially stabilized. Computational studies can quantify these effects by calculating the Gibbs free energy of each conformer in different simulated environments.

Table 1: Hypothetical Relative Free Energies (ΔG in kcal/mol) of this compound Conformers in Various Solvents

ConformerGas Phase (ε=1)n-Hexane (ε=1.88)Chloroform (ε=4.81)Water (ε=78.4)
Anti0.000.000.450.85
Gauche0.250.200.000.00

Predictive Spectroscopy and Computational-Experimental Correlation

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, providing powerful support for experimental data assignment. The most common and reliable method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). imist.ma

The computational protocol involves first optimizing the molecular geometry of the relevant conformers of this compound. Subsequently, GIAO calculations are performed on these optimized structures to compute the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding value of the nucleus of interest (σ) from the shielding value of a reference standard, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). youtube.com

For a molecule like this compound, it is crucial to perform these calculations considering solvent effects, as chemical shifts can be sensitive to the surrounding medium. researchgate.net The accuracy of the prediction depends heavily on the chosen DFT functional and basis set. conicet.gov.ar By calculating the NMR parameters for different possible conformers and comparing them with experimental spectra, it is possible to determine the predominant conformation in solution.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom PositionCalculated δ (ppm)Experimental δ (ppm)
¹³C NMR
C2 (Dioxane)100.5101.2
C4/C6 (Dioxane)66.867.3
C5 (Dioxane)25.425.9
CH₂ (Ethyl)43.143.8
CH₂Cl (Ethyl)40.941.5
¹H NMR
H2 (Dioxane)4.754.80
H4/H6 (Dioxane, axial)3.703.75
H4/H6 (Dioxane, equatorial)4.104.15
CH₂ (Ethyl)2.052.10
CH₂Cl (Ethyl)3.653.70

Simulation of Mass Spectrometry Fragmentation Pathways and Ion Stabilities

Mass spectrometry (MS) is a key analytical technique for determining molecular weight and structural information based on the fragmentation of a molecule upon ionization. Theoretical modeling can simulate these fragmentation processes, providing valuable insights for interpreting experimental mass spectra. nih.gov

Computational tools like Quantum Chemical Mass Spectrometry (QCxMS) employ Born-Oppenheimer Molecular Dynamics (BOMD) to simulate the fate of a molecule after ionization, typically by electron impact (EI). readthedocs.ioacs.org The simulation starts with the neutral molecule, models the ionization event to form a radical cation (M+•), and then tracks its dynamic evolution over picoseconds. digitellinc.com The increased internal energy of the molecular ion leads to bond cleavages and rearrangements, producing various fragment ions. chemguide.co.uk

For this compound, key fragmentation pathways would likely involve the cleavage of the C-C bond in the side chain, loss of a chlorine radical or HCl, and ring-opening or fragmentation of the 1,3-dioxane moiety. iaea.orgyoutube.com Quantum chemical calculations can determine the relative energies and stabilities of the potential fragment ions and the transition states connecting them. This information helps to predict which fragments are most likely to be observed in the experimental spectrum. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would also be a critical factor in both experimental and simulated spectra. youtube.com

Table 3: Hypothetical Major Fragment Ions of this compound and their Calculated Relative Stabilities

Fragment Ion Structurem/z (for ³⁵Cl)Proposed Fragmentation PathwayCalculated Relative Stability (kcal/mol)
[C₅H₉ClO₂]⁺• (Molecular Ion)152Electron IonizationN/A
[C₅H₈O₂]⁺•116Loss of HCl-15.5
[C₃H₅O₂]⁺89Loss of •CH₂CH₂Cl0.0 (Reference)
[C₄H₇O]⁺71Ring opening followed by loss of •OCH₂Cl+5.2
[CH₂Cl]⁺49α-cleavage+25.8

Computational Generation of Vibrational Spectra for Experimental Data Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. The interpretation of complex experimental spectra can be greatly facilitated by computational methods. nih.gov DFT calculations are highly effective for predicting the vibrational frequencies and intensities of molecules. spectroscopyonline.com

The standard computational approach begins with finding the equilibrium geometry of the molecule. Then, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman activities are determined from changes in the polarizability. faccts.de

For this compound, theoretical spectra can help assign specific absorption bands or Raman shifts to particular vibrational modes, such as the C-Cl stretch, C-O-C stretches and breathing modes of the dioxane ring, and various C-H bending and stretching modes. spectroscopyonline.com A strong correlation between the calculated and experimental spectra confirms the structure of the synthesized compound. Discrepancies may indicate the presence of different conformers, impurities, or strong intermolecular interactions not accounted for in the calculation. rsc.org

Table 4: Hypothetical Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)
C-H Stretch (Aliphatic)2980 - 28502975, 2910, 28552978, 2912, 2858
CH₂ Scissoring1470 - 14401465, 14451468, 1442
C-O-C Asymmetric Stretch115511501152
C-C Stretch108010751078
C-O-C Symmetric Stretch950948951
C-Cl Stretch730728731

Applications and Advanced Synthetic Strategies Leveraging 2 2 Chloroethyl 1,3 Dioxane

Role as a Versatile Building Block in Complex Organic Synthesis

The compound 2-(2-Chloroethyl)-1,3-dioxane is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates a reactive chloroethyl side chain and a 1,3-dioxane (B1201747) ring, which acts as a masked aldehyde functional group. This combination allows for a wide range of chemical transformations, making it a strategic component in the assembly of more complex molecular architectures. The chloroethyl group is susceptible to nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the dioxane moiety offers a stable protecting group for a carbonyl that can be deprotected under specific acidic conditions. wikipedia.orgorgsyn.org

The reactivity of the chloroethyl group makes this compound an important precursor for synthesizing a variety of heterocyclic compounds. bsuedu.ruorientjchem.org The terminal chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to initiate cyclization reactions. For instance, reaction with a primary amine can lead to the formation of N-substituted piperidines or other nitrogen-containing heterocycles after deprotection of the dioxane and subsequent intramolecular cyclization. Similarly, reactions with dithiols or diols can yield sulfur- or oxygen-containing heterocyclic systems.

The general strategy involves a two-step process: nucleophilic substitution at the chloroethyl side chain, followed by deprotection of the acetal (B89532) and intramolecular condensation to form the heterocyclic ring. This approach provides a pathway to structures like substituted tetrahydrofurans, tetrahydropyrans, and piperidines, which are common motifs in biologically active molecules. mdpi.comnih.gov

Table 1: Examples of Heterocyclic Systems Derived from this compound Intermediates

Reactant/NucleophileIntermediate StructureResulting Heterocycle (after deprotection and cyclization)
Primary Amine (R-NH₂)2-(2-(R-amino)ethyl)-1,3-dioxaneN-substituted Piperidine
Sulfide (Na₂S)Thioether intermediateThiane
Alkoxide (R-O⁻)Ether intermediateSubstituted Tetrahydropyran

In the construction of complex carbon skeletons, this compound functions as a four-carbon building block where one terminus is a masked aldehyde and the other is an electrophilic site. The chloroethyl group can react with organometallic reagents, such as Grignard reagents or organocuprates, to form new carbon-carbon bonds, effectively extending the carbon chain. orgsyn.orglibretexts.org

This strategy is particularly useful in multi-step syntheses where a latent aldehyde is required. The dioxane protects the carbonyl functionality from the often basic or nucleophilic conditions used in carbon-carbon bond-forming reactions. thieme-connect.de Once the desired carbon framework is assembled, the aldehyde can be unmasked by acid-catalyzed hydrolysis to participate in subsequent reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination. This approach allows for the sequential introduction of different functionalities into a molecule. libretexts.org

The 1,3-dioxane ring is a widely used protecting group for aldehydes and ketones due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, reductive, or oxidative. thieme-connect.deuchicago.edu It is formed by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol. organic-chemistry.org The this compound itself can be viewed as the protected form of 3-chloropropanal.

The stability of the 1,3-dioxane acetal makes it compatible with many synthetic transformations targeting other parts of the molecule. thieme-connect.de Deprotection is typically achieved through acid-catalyzed hydrolysis, often in the presence of water, which regenerates the carbonyl group. wikipedia.orgorganic-chemistry.org This robust nature makes the 1,3-dioxane an essential tool for masking the reactivity of a carbonyl group during the synthesis of complex organic molecules. uchicago.edu

Table 2: Stability of the 1,3-Dioxane Protecting Group

ConditionStabilityCommon Reagents
AcidicLabileAqueous HCl, p-Toluenesulfonic acid
BasicStableNaOH, NaH, Grignard reagents
OxidativeStable (to mild reagents)PCC, PDC, Jones reagent
ReductiveStableLiAlH₄, NaBH₄, H₂/Pd

Stereochemical Control in Synthesis Employing the 1,3-Dioxane Scaffold

The six-membered 1,3-dioxane ring typically adopts a stable chair conformation, similar to cyclohexane. thieme-connect.deacs.org This well-defined conformational preference can be exploited to control the stereochemistry of reactions at or adjacent to the ring. The presence of substituents on the ring can create a chiral environment that influences the facial selectivity of incoming reagents, leading to diastereoselective or even enantioselective transformations.

When the 1,3-dioxane ring is substituted, particularly at the 4- and 6-positions, it creates a rigid chiral scaffold. This chirality can direct the stereochemical outcome of reactions on a side chain attached to the 2-position, such as the chloroethyl group in this compound. For example, nucleophilic substitution on the chloroethyl chain or reactions on a derivative of this chain can proceed with high diastereoselectivity due to steric hindrance imposed by the axial and equatorial substituents on the dioxane ring. researchgate.net The chair conformation of the ring dictates the spatial arrangement of the side chain, thereby exposing one face to attack over the other. researchgate.net This principle is a cornerstone of substrate-controlled stereoselection in acyclic systems.

Asymmetric synthesis aims to produce a chiral molecule with a preference for one enantiomer over the other. uwindsor.caddugu.ac.in Chiral, non-racemic 1,3-dioxanes can be prepared from enantiomerically pure 1,3-diols, which are accessible from the "chiral pool" or through asymmetric synthesis. When these chiral dioxanes are used as substrates, they can induce chirality in newly formed stereocenters.

For instance, a reaction involving a prochiral center on the side chain of a chiral 2-substituted-1,3-dioxane can proceed with high enantioselectivity. nih.govnih.gov The chiral environment of the dioxane ring differentiates between the two enantiotopic faces of the prochiral group, leading to the preferential formation of one enantiomer of the product. This approach has been successfully applied in various asymmetric transformations, including aldol reactions, alkylations, and reductions, where the 1,3-dioxane acts as a chiral auxiliary. ddugu.ac.in

Case Studies of Advanced Synthetic Transformations

Grignard Reagent Formation and Reaction with Benzaldehyde

A significant application of this compound lies in its conversion to the corresponding Grignard reagent, a powerful nucleophile for the formation of carbon-carbon bonds. The reaction of this Grignard reagent with an aldehyde, such as benzaldehyde, yields a secondary alcohol, which can be a precursor to a variety of more complex molecules.

The initial step involves the reaction of this compound with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form the Grignard reagent, (2-(1,3-dioxan-2-yl)ethyl)magnesium chloride. This organometallic intermediate is then reacted in situ with benzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to furnish the final product, 1-phenyl-3-(1,3-dioxan-2-yl)propan-1-ol.

Reactant 1 Reactant 2 Reagents Solvent Reaction Conditions Product Yield
This compoundBenzaldehyde1. Mg turnings, I₂ (cat.) 2. NH₄Cl (aq.)Tetrahydrofuran (THF)1. Reflux 2. 0 °C to rt1-Phenyl-3-(1,3-dioxan-2-yl)propan-1-olNot Specified

This table is based on the general principles of Grignard reactions and analogous transformations.

Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this case study, this compound can be envisioned to undergo a Suzuki-Miyaura coupling with phenylboronic acid to yield 2-(2-phenylethyl)-1,3-dioxane. This transformation would require the conversion of the chloroethyl group to a more suitable coupling partner, such as an iodoethyl or bromoethyl derivative, or the direct coupling of the chloro compound under optimized conditions.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle begins with the oxidative addition of the palladium(0) species to the haloethyl-dioxane. This is followed by transmetalation with the phenylboronic acid (activated by the base) and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Reaction Conditions Product Yield
This compoundPhenylboronic acidPd(OAc)₂TricyclohexylphosphineK₃PO₄Dioxane/Water135 °C, Microwave2-(2-Phenylethyl)-1,3-dioxaneNot Specified

This table is based on general protocols for Suzuki-Miyaura cross-coupling reactions of alkyl halides.

These case studies highlight the synthetic utility of this compound as a versatile precursor. The ability to form a Grignard reagent or participate in palladium-catalyzed cross-coupling reactions opens avenues for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry.

Future Research Directions and Unaddressed Challenges

Development of Novel Catalytic Methods for Selective Transformations

The presence of two distinct reactive sites—the chloroethyl group and the 1,3-dioxane (B1201747) ring—in 2-(2-Chloroethyl)-1,3-dioxane offers a compelling challenge for selective catalysis. The 1,3-dioxane moiety is generally stable under basic and neutral conditions but labile to acids, making it an effective protecting group for carbonyls or 1,3-diols. thieme-connect.de Conversely, the primary alkyl chloride is a versatile handle for nucleophilic substitution and cross-coupling reactions. The primary challenge lies in developing catalytic systems that can selectively activate one site while leaving the other intact.

Future research should focus on several key areas:

Selective C-Cl Bond Functionalization: The development of catalytic methods for the cross-coupling of the chloroethyl group is a significant avenue. While palladium-catalyzed reactions are common for aryl halides, their application to alkyl chlorides often requires specialized ligands and conditions to overcome challenges like slow oxidative addition and competing β-hydride elimination. Research into novel nickel, copper, or iron-based catalysts could provide milder and more efficient pathways for C-C, C-N, and C-O bond formation at the terminus of the ethyl chain. Photocatalytic methods, which can generate radical intermediates from alkyl halides under mild conditions, also represent a promising frontier for achieving selective functionalization. researchgate.net

Catalytic Ring-Opening and Modification: While the acid-catalyzed hydrolysis of the dioxane ring is well-known, developing selective catalytic methods for other transformations is a key challenge. This could include regioselective ring-opening reactions that yield functionalized 3-hydroxypropyl ethers or catalytic acetal (B89532) exchange reactions. Lewis acids, particularly those that can be tuned for mildness and selectivity, could enable controlled manipulation of the dioxane ring without disturbing the chloroethyl group.

Tandem and Sequential Catalysis: A significant challenge is the design of one-pot tandem or sequential catalytic processes that leverage both functional groups. For instance, a catalytic system could first facilitate a cross-coupling reaction at the C-Cl bond, followed by an in-situ deprotection or transformation of the dioxane ring triggered by a change in catalyst or conditions. Such strategies would greatly enhance synthetic efficiency toward complex molecules.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the selective transformations described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Traditional offline analytical methods like chromatography are often insufficient for capturing transient species or the precise onset of a reaction. Advanced spectroscopic techniques applied in real-time offer a solution to this challenge.

The application of Process Analytical Technology (PAT) to reactions involving this compound could significantly improve safety, yield, and control. For instance, in reactions involving the transformation of the chloroethyl group into a Grignard reagent, monitoring the reaction initiation is critical to prevent the dangerous accumulation of unreacted alkyl halide. researchgate.netmt.com

Future research should explore the implementation of the following techniques for reactions involving this compound:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the concentration of reactants, products, and intermediates by tracking characteristic vibrational bands. For example, the disappearance of the C-Cl stretching frequency and the appearance of new functional group bands can provide real-time kinetic data. researchgate.net

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly well-suited for monitoring reactions in aqueous or highly polar media and is sensitive to non-polar bonds, offering a different window into the reaction progress. mdpi.com

Flow Nuclear Magnetic Resonance (FlowNMR): This powerful technique provides detailed structural information, allowing for unambiguous identification and quantification of all species in the reaction mixture without the need for sampling. nih.govrsc.org It is exceptionally useful for complex reaction mixtures where multiple isomers or byproducts might form.

TechniquePrinciplePotential Application for this compound ReactionsAdvantagesChallenges
In-situ FTIRInfrared AbsorptionMonitoring C-Cl bond cleavage, formation of new functional groups (e.g., C=O from deprotection).Widely available, robust, provides real-time concentration data.Solvent interference, overlapping peaks in complex mixtures.
Raman SpectroscopyInelastic Light ScatteringTracking changes in the carbon skeleton and C-S or C-Se bonds in substitution products.Low interference from water, suitable for slurries and solids.Weaker signal than FTIR, potential for fluorescence interference.
FlowNMRNuclear Magnetic ResonanceUnambiguous identification of reactants, intermediates, and products in real-time.Provides detailed structural information, highly quantitative.Higher cost, requires specialized hardware, lower sensitivity.

Integration of Machine Learning and AI in Predictive Chemical Research

The field of chemistry is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). princeton.edu These tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even design novel molecules. For a molecule like this compound, AI offers powerful predictive capabilities that can accelerate research and discovery.

Unaddressed challenges that can be tackled with AI include:

Reactivity Prediction: The bifunctional nature of this compound makes predicting its reactivity in the presence of various reagents complex. ML models, such as random forest algorithms or neural networks, can be trained on datasets of similar reactions to predict the yield and selectivity of a given transformation. nih.govnih.gov These models use molecular descriptors to learn the relationships between a molecule's structure and its reactivity, providing a powerful tool for navigating complex chemical space. princeton.edu

Reaction Condition Optimization: AI algorithms can efficiently explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to identify optimal conditions, minimizing the need for extensive trial-and-error experimentation.

De Novo Molecular Design: Generative AI models can be used to design novel derivatives of this compound with desired properties. digitellinc.com By providing the model with a target property (e.g., specific biological activity, material characteristic), the AI can generate new chemical structures based on the 1,3-dioxane scaffold for synthesis and testing. researchgate.net

AI/ML ApplicationObjectiveMethodologyPotential Impact
Reactivity PredictionPredict reaction yields and regioselectivity for new transformations.Train models (e.g., Random Forest, XGBoost) on reaction data using molecular descriptors as features.Reduces failed experiments; prioritizes high-yield synthetic routes.
Condition OptimizationIdentify optimal temperature, solvent, and catalyst for a specific reaction.Employ Bayesian optimization or other algorithms to intelligently search the parameter space.Improves reaction efficiency, yield, and sustainability.
De Novo DesignGenerate novel molecules based on the 1,3-dioxane scaffold with desired properties.Use generative models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs).Accelerates the discovery of new drugs, materials, and functional molecules.

Exploration of Self-Assembly and Supramolecular Chemistry with 1,3-Dioxane Derivatives

Supramolecular chemistry involves the design of complex, functional chemical systems through non-covalent interactions. nih.gov The unique structural features of this compound make it an intriguing building block (or "synthon") for the construction of larger, organized architectures.

Future research in this area could explore:

Design of Amphiphilic Molecules: The 1,3-dioxane ring provides a relatively polar, hydrophilic head group, while the chloroethyl tail can be functionalized with long alkyl chains to create amphiphilic molecules. These molecules could self-assemble in solution to form micelles, vesicles, or other ordered structures, with potential applications in drug delivery or materials science.

Hydrogen-Bond Directed Assembly: The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors. By strategically modifying the chloroethyl group to include hydrogen bond donors (e.g., amides, ureas), it may be possible to program the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks.

Metal-Organic Frameworks (MOFs): The chloroethyl group can be converted into a variety of linker functionalities (e.g., carboxylates, pyridyls) suitable for coordination with metal ions. The conformational rigidity of the 1,3-dioxane chair-like structure could influence the final topology of the resulting MOFs, potentially leading to materials with novel porous or catalytic properties. The exploration of how the dioxane unit itself influences the packing and properties of such supramolecular structures remains a significant and unaddressed challenge.

By pursuing these research directions, the scientific community can move beyond the foundational chemistry of this compound and unlock its potential as a versatile tool in catalysis, advanced analytics, computational chemistry, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chloroethyl)-1,3-dioxane, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via acid-catalyzed cyclization of 2-chloroethyl glycerol derivatives or nucleophilic substitution reactions involving 1,3-dioxane precursors. Key intermediates (e.g., chlorinated alcohols or epoxides) are characterized using 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy to confirm regioselectivity and purity. Gas chromatography-mass spectrometry (GC-MS) is employed to detect byproducts, such as residual chlorinated solvents or isomerized dioxane derivatives .

Q. How is the stereochemical configuration of this compound determined experimentally?

  • Methodology : X-ray crystallography is the gold standard for resolving stereochemistry. Single-crystal diffraction data (e.g., monoclinic space group P21P2_1, with cell parameters a=7.5351a = 7.5351 Å, b=7.8575b = 7.8575 Å, c=9.4057c = 9.4057 Å, β=92.839\beta = 92.839^\circ) provide bond distances and angles critical for confirming chair conformations and axial/equatorial substituent orientations. Refinement protocols (e.g., R[F2>2σ(F2)]=0.024R[F^2 > 2\sigma(F^2)] = 0.024) ensure accuracy .

Q. What analytical techniques are optimal for detecting trace impurities in this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with flame ionization detectors (FID) are recommended. For halogenated byproducts (e.g., 1,4-dioxane derivatives), electron capture detectors (ECD) enhance sensitivity. Solid-phase microextraction (SPME) using fullerene-based adsorbents improves recovery rates for low-concentration analytes in complex matrices .

Advanced Research Questions

Q. How can contradictions in reported biological activity (e.g., cytotoxicity vs. mutagenicity) of this compound derivatives be resolved?

  • Methodology : Conduct comparative dose-response assays across multiple cell lines (e.g., HEK293, HepG2) under standardized conditions (e.g., ISO 10993-5). Use metabolomic profiling to identify enzymatic activation pathways (e.g., CYP450-mediated bioactivation) that may explain divergent toxicological outcomes. Cross-validate results with computational models (e.g., QSAR) to isolate structural determinants of activity .

Q. What strategies mitigate chloroethyl group instability during this compound derivatization for drug discovery?

  • Methodology : Protect the chloroethyl moiety via temporary silylation (e.g., TBSCl) or employ low-temperature reaction conditions (< 0°C) to minimize hydrolysis. Monitor reaction progress in real-time using in situ FTIR to detect C–Cl bond cleavage. Post-reduction, stabilize intermediates via chelation with non-nucleophilic bases (e.g., 2,6-lutidine) .

Q. How does the electronic environment of this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO gaps) and identify reactive sites. Experimentally, screen palladium/copper bimetallic systems (e.g., Pd(OAc)2_2/CuI) in Suzuki-Miyaura couplings with aryl boronic acids. Use 19F^{19}\text{F} NMR to track regioselectivity in fluorinated derivatives .

Q. What crystallographic challenges arise in resolving disordered 1,3-dioxane rings, and how are they addressed?

  • Methodology : Apply restraints to bond lengths (C–O = 1.43 Å, C–C = 1.54 Å) during refinement in software like SHELXL. For severe disorder, collect low-temperature (173 K) diffraction data to reduce thermal motion artifacts. Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids in the lattice .

Methodological Resources

  • Structural Data : Crystallographic Information Files (CIFs) for this compound derivatives are archived in the Cambridge Structural Database (CSD) under deposition numbers from .
  • Safety Protocols : Follow OSHA HCS guidelines () for handling chloroethyl derivatives, including PPE (nitrile gloves, respirators) and fume hood containment.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-1,3-dioxane
Reactant of Route 2
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2-(2-Chloroethyl)-1,3-dioxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.